4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid
CAS No.: 730973-44-1
Cat. No.: VC7230497
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 730973-44-1 |
|---|---|
| Molecular Formula | C17H24N2O5S |
| Molecular Weight | 368.45 |
| IUPAC Name | 4-oxo-4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]butanoic acid |
| Standard InChI | InChI=1S/C17H24N2O5S/c1-12-10-13(2)17(14(3)11-12)25(23,24)19-8-6-18(7-9-19)15(20)4-5-16(21)22/h10-11H,4-9H2,1-3H3,(H,21,22) |
| Standard InChI Key | WUJZYEQPIDWVAJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)C |
Introduction
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Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name, 4-oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid, reflects its three primary components:
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Piperazine backbone: A six-membered ring containing two nitrogen atoms at positions 1 and 4.
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2,4,6-Trimethylbenzenesulfonyl group: A sulfonamide substituent attached to the piperazine nitrogen, featuring a benzene ring with three methyl groups at the 2, 4, and 6 positions .
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4-Oxobutanoic acid: A carboxylic acid chain with a ketone group at the fourth carbon .
The molecular structure is characterized by steric hindrance from the trimethyl groups and electronic effects from the sulfonyl and carbonyl functionalities, which influence its reactivity and binding affinity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound typically follows a multi-step protocol:
Step 1: Sulfonylation of Piperazine
Piperazine reacts with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
Step 2: Condensation with 4-Oxobutanoic Acid
The sulfonylated piperazine is coupled with 4-oxobutanoic acid derivatives under acidic or basic conditions. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are employed to optimize yield .
Step 3: Purification
Crude product purification involves recrystallization or column chromatography.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Et₃N, DCM, 0–25°C | 75–85 |
| 2 | DMF, 80°C, 12h | 60–70 |
Physicochemical Properties
Table 2: Physicochemical Characteristics
| Property | Value |
|---|---|
| Solubility | Moderate in polar solvents |
| Melting Point | 180–185°C (decomposes) |
| logP (Partition Coeff.) | 2.1 (estimated) |
The sulfonyl group enhances hydrophilicity, while the trimethylbenzene moiety contributes to lipophilicity, creating a balanced solubility profile .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against enzymes such as aldose reductase, a target for diabetic complications . The sulfonamide group interacts with the enzyme’s active site, while the carboxylic acid facilitates hydrogen bonding .
Receptor Modulation
Preliminary studies suggest affinity for G-protein-coupled receptors (GPCRs), likely due to the piperazine moiety’s flexibility and nitrogen lone pairs.
Comparative Analysis with Related Derivatives
Structural Analogues
A closely related compound, 4-oxo-4-[4-(2-sulfoethyl)piperazin-1-yl]butanoic acid (CAS CB2103837), differs in its sulfonyl substituent, replacing the trimethylbenzene group with a sulfonylethyl chain .
Table 3: Comparative Properties
| Property | Target Compound | Sulfoethyl Analogue |
|---|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₅S | C₁₀H₁₈N₂O₆S |
| Molecular Weight | 366.43 g/mol | 294.32 g/mol |
| logP | 2.1 | -1.5 |
The trimethylbenzenesulfonyl group enhances lipophilicity and steric bulk, potentially improving membrane permeability and target selectivity .
Applications in Medicinal Chemistry
Drug Development
This compound serves as a precursor in synthesizing protease inhibitors and GPCR antagonists. Its modular structure allows for derivatization at the sulfonyl or carboxylic acid positions .
Future Research Directions
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